Nalorphine

Content Navigation

CAS Number

Product Name

IUPAC Name

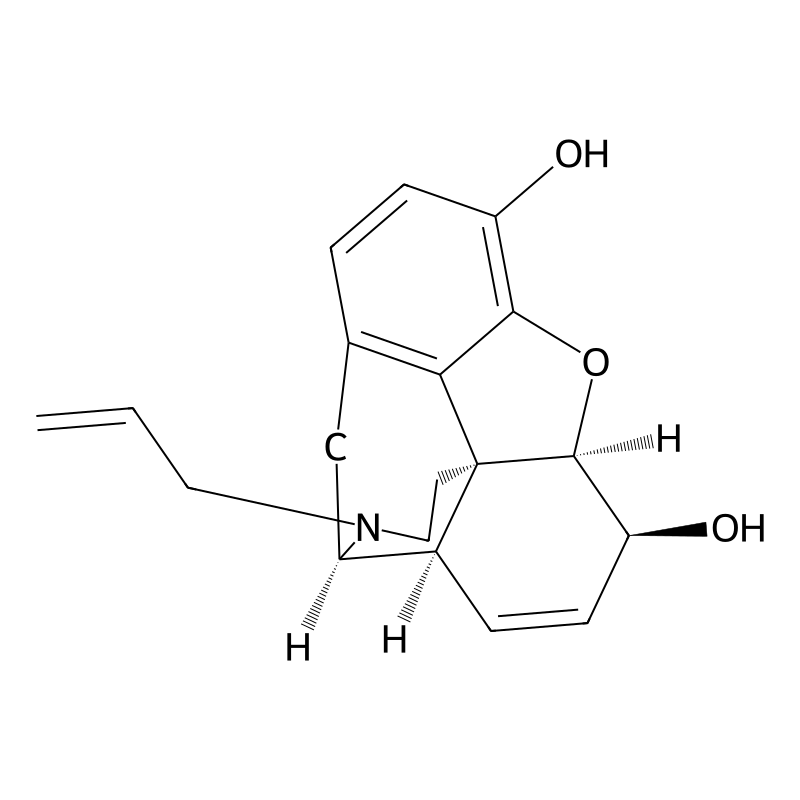

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly soluble in water; soluble in alkali, acetone, ethanol

Sparingly soluble in ether; soluble in chloroform, dilute alkalies

Synonyms

Canonical SMILES

Isomeric SMILES

Opioid Dependence and Treatment Studies

Nalorphine's ability to block the effects of opioids makes it a valuable tool in researching dependence and treatment strategies. Studies utilize nalorphine challenges to assess dependence severity in individuals with opioid use disorder []. This involves administering nalorphine and observing the withdrawal symptoms it precipitates, providing insights into the degree of physical dependence.

Nalorphine's mixed agonist-antagonist properties (it has some weak opioid agonist effects) are also being explored in developing medications for opioid dependence treatment. Researchers are investigating its potential to reduce cravings and withdrawal symptoms while minimizing the euphoria associated with full opioid agonists [].

Understanding Opioid Receptor Function

Nalorphine interacts with opioid receptors in the body, offering a valuable research tool for understanding their function. Studies use nalorphine's binding properties to different opioid receptor subtypes to elucidate their specific roles in pain perception, reward, and other physiological processes []. This knowledge is crucial for developing new medications that target specific opioid receptors for tailored therapeutic effects.

Investigating Potential Therapeutic Uses Beyond Opioid Antagonism

Nalorphine's diverse pharmacological profile extends beyond opioid antagonism. Research is exploring its potential therapeutic applications in various areas:

- Alcohol Dependence: Studies suggest nalorphine might reduce alcohol cravings and consumption in individuals with alcohol dependence.

- Pain Management: Nalorphine's weak opioid agonist activity might contribute to pain relief, while its antagonist properties could prevent dependence development. Research is ongoing to determine its role in pain management strategies.

- Neurodegenerative Diseases: Nalorphine's potential neuroprotective effects are being investigated in conditions like Alzheimer's disease and Parkinson's disease [].

- Oxidation: Nalorphine can be oxidized to form naloxone, another well-known opioid antagonist.

- Reduction: Reduction reactions can alter its functional groups, potentially modifying its pharmacological properties.

- Demethylation: Traditional synthesis methods involve demethylation processes that can be performed using reagents like ethyl chloroformate instead of cyanogen bromide .

Nalorphine exhibits unique biological activities due to its mixed agonist-antagonist properties. At the mu-opioid receptor, it acts as an antagonist, blocking the effects of other opioids and thereby reversing their actions. Conversely, at the kappa-opioid receptor, nalorphine acts as a partial agonist, which can lead to analgesic effects but also adverse psychological effects such as hallucinations and anxiety . Its pharmacodynamics indicate that nalorphine has high-efficacy characteristics at the kappa receptor while maintaining antagonistic properties at the mu receptor .

Studies have shown that nalorphine interacts with various neurotransmitter systems beyond just opioid receptors. Its action at kappa-opioid receptors can modulate pain perception and emotional responses. Research indicates that it may influence neurotransmitter release by affecting calcium ion currents and potassium ion conductance in neurons . Furthermore, nalorphine's side effects can be attributed to its potent activation of kappa receptors, leading to dysphoria and other psychological disturbances .

Nalorphine belongs to a class of compounds known as morphinans and has several analogues that exhibit similar properties. Here are some notable compounds for comparison:

| Compound Name | Type | Receptor Activity | Unique Features |

|---|---|---|---|

| Naloxone | Opioid Antagonist | Strong antagonist at mu receptors | Widely used for opioid overdose reversal |

| Naltrexone | Opioid Antagonist | Strong antagonist at mu receptors | Used in addiction treatment |

| Niconalorphine | Analogue | Agonist at kappa receptors | Similar structure with different activity |

| Dihydronalorphine | Analogue | Mixed activity | Structural variant with altered efficacy |

| Diacetylnalorphine | Analogue | Agonistic properties | Heroin analogue with distinct pharmacology |

Nalorphine's uniqueness lies in its balanced action as both an antagonist and a partial agonist across different opioid receptors, which differentiates it from other opioid antagonists that primarily function solely as antagonists .

The historical synthesis of nalorphine represents a landmark achievement in opioid chemistry, establishing the fundamental pathway for producing this mixed opioid agonist-antagonist compound [4]. The original synthetic route involves a two-step process beginning with morphine as the starting material, followed by demethylation and subsequent allylation reactions [4] [8].

The classical synthesis pathway begins with morphine demethylation using cyanogen bromide in what is known as the von Braun reaction [4] [8]. This process converts morphine to normorphine through the formation of an intermediate N-cyano derivative [8]. The N-cyano derivative undergoes hydrolysis under acidic conditions to yield normorphine as the secondary amine intermediate [8]. Subsequently, normorphine is alkylated with allyl bromide to produce nalorphine through nucleophilic substitution [4] [8].

| Synthesis Parameter | Historical Method | Yield (%) | Reference |

|---|---|---|---|

| Starting Material | Morphine | - | [4] |

| Demethylation Agent | Cyanogen bromide | 65-91 | [18] |

| Alkylation Agent | Allyl bromide | - | [4] |

| Overall Process Time | Multiple steps | - | [8] |

| Temperature Conditions | Variable | - | [8] |

The mechanistic pathway involves nucleophilic attack by the tertiary amine nitrogen of morphine on cyanogen bromide, forming a quaternary ammonium bromide intermediate [18]. This intermediate subsequently undergoes elimination to produce an N-cyano product accompanied by the liberation of methyl bromide [18]. Hydrolysis of the cyanamide under acidic conditions such as dilute hydrochloric acid yields the corresponding secondary amine, normorphine [18].

The alkylation step proceeds through standard nucleophilic substitution mechanisms where normorphine acts as a nucleophile attacking the electrophilic carbon of allyl bromide [4]. This reaction typically requires elevated temperatures and may be conducted in polar aprotic solvents to facilitate the substitution process [4]. The resulting product, nalorphine, maintains the morphinan backbone structure while incorporating the allyl substituent at the nitrogen position [4].

Historical synthesis reports indicate that the von Braun reaction applied to opiate derivatives often yields moderate results, with examples showing 65% yield for the intermediate cyanamide formation in codeinone dimethyl ketal derivatives [18]. The subsequent hydrolysis step can achieve yields of 75% when using lithium aluminum hydride reduction [18]. More complex substrates such as 3,14-diacetyloxymorphone demonstrated 91% yield in the cyanamide formation step, with 95% conversion to the final nor-compound upon treatment with 25% sulfuric acid [18].

Modern Synthetic Routes and Optimization Strategies

Contemporary synthetic approaches to nalorphine production have evolved significantly from the original methodology, incorporating improved reagents and optimized reaction conditions to enhance yield and reduce toxicity concerns [15] [16]. Modern synthetic strategies focus on replacing the hazardous cyanogen bromide with safer alternatives while maintaining or improving synthetic efficiency [15].

The most significant advancement in modern nalorphine synthesis involves the replacement of cyanogen bromide with ethyl chloroformate in the von Braun degradation step [15] [16]. This modification addresses the primary safety concern associated with the classical synthesis while providing comparable or superior yields [15]. The ethyl chloroformate method has become the standard approach in contemporary pharmaceutical synthesis [15].

Alternative modern approaches utilize chloroformate esters as N-demethylating agents, offering improved selectivity and milder reaction conditions [18]. Vinyl chloroformate represents a particularly effective reagent, providing near-quantitative yields under controlled conditions [18]. The mechanism involves formation of a carbamate intermediate that subsequently undergoes elimination to yield the desired nor-compound [18].

| Modern Synthetic Route | Reagent | Yield (%) | Advantages | Reference |

|---|---|---|---|---|

| Ethyl chloroformate method | Ethyl chloroformate | 84-93 | Reduced toxicity | [15] [27] |

| Vinyl chloroformate route | Vinyl chloroformate | 98 | High yield | [18] |

| Alpha-chloroethyl chloroformate | ACE-Cl | 87-83 | Mild conditions | [27] [34] |

| Phenyl chloroformate method | Phenyl chloroformate | 84-89 | Improved selectivity | [18] |

The alpha-chloroethyl chloroformate method represents another significant advancement in modern synthesis [27] [34]. This approach involves treating the starting morphine derivative with alpha-chloroethyl chloroformate in the presence of sodium hydrogen carbonate [34]. The reaction proceeds through carbamate formation followed by elimination under heating conditions [34]. Typical reaction conditions involve stirring at room temperature for 30 minutes followed by heating at 90°C overnight [34].

Optimization strategies in modern synthesis focus on several key parameters including solvent selection, temperature control, and reaction time management [34]. The use of 1,2-dichloroethane as a solvent has proven particularly effective for the alpha-chloroethyl chloroformate method [34]. Temperature optimization studies indicate that initial reaction at room temperature followed by elevated temperature treatment provides optimal conversion rates [34].

Process intensification techniques have been developed to improve overall synthetic efficiency [27]. These include continuous flow methodologies and microreactor applications that provide enhanced heat and mass transfer characteristics [27]. Such approaches enable better control over reaction parameters and can significantly reduce processing times while maintaining high product quality [27].

Von Braun Degradation and Alternative Demethylation Methods

The von Braun degradation represents the classical method for N-demethylation in nalorphine synthesis, though its application has evolved significantly with the development of alternative approaches [17] [18]. Named after Julius Jacob von Braun, this reaction involves the treatment of tertiary amines with cyanogen bromide to achieve selective N-demethylation [17].

The mechanistic pathway of the von Braun reaction proceeds through several distinct steps [18]. Initial nucleophilic attack by the tertiary amine on cyanogen bromide forms a quaternary ammonium bromide intermediate [18]. This intermediate undergoes rearrangement to form an N-cyano product with concomitant liberation of an alkyl bromide [18]. Subsequent hydrolysis under acidic or basic conditions converts the cyanamide to the corresponding secondary amine [18].

The scope and limitations of the von Braun reaction in opiate chemistry have been extensively documented [18] [19]. While the reaction provides a direct route for N-demethylation, yields can be variable depending on the substrate structure and reaction conditions [18]. The major limitation remains the toxicity of cyanogen bromide, which restricts its industrial application [18].

| Demethylation Method | Reagent | Conditions | Yield (%) | Limitations | Reference |

|---|---|---|---|---|---|

| Classical von Braun | Cyanogen bromide | Acidic hydrolysis | 65-91 | High toxicity | [18] |

| Chloroformate method | Ethyl chloroformate | Mild heating | 84-93 | Limited scope | [18] |

| Vinyl chloroformate | VOC-Cl | Controlled temperature | 98 | Specialized conditions | [18] |

| Photooxidation | DCA/TPP | Light activation | 43-83 | By-product formation | [18] |

Alternative demethylation methods have been developed to address the limitations of the classical von Braun approach [18]. Chloroformate-based methods represent the most successful alternatives, offering improved safety profiles and comparable synthetic efficiency [18]. The mechanism involves carbamate formation followed by thermal or chemical elimination [18].

Photooxidative N-demethylation represents an emerging alternative approach utilizing photosensitizing agents [18]. This method employs sensitizers such as 9,10-dicyanoanthracene or tetraphenylporphyrin under controlled light conditions [18]. While yields can be moderate to good, the formation of by-products often limits its application to complex substrates [18].

The solid-supported deoxygenative system represents an innovative approach using column chromatography-like setups [18]. This three-stage process involves N-oxide formation, N-demethylation using 4,6-dichloro-2-hydroxy-triazine derivatives, and purification through formaldehyde removal [18]. The method offers environmental advantages through reduced organic solvent usage [18].

Biochemical N-demethylation methods utilizing enzymatic systems have been explored for their potential in sustainable synthesis [21]. These approaches employ cytochrome P450 enzymes or similar oxidative systems to achieve selective N-demethylation [21]. While promising for biological applications, industrial implementation remains limited due to scalability concerns [21].

Production of Analogues (Niconalorphine, Dihydronalorphine)

The synthesis of nalorphine analogues represents an important extension of the basic synthetic methodology, enabling the production of structurally related compounds with modified pharmacological properties [3] [5]. Niconalorphine and dihydronalorphine represent two significant analogues that demonstrate the versatility of the synthetic approaches developed for nalorphine [3] [5].

Niconalorphine, also known as nalorphine dinicotinate, is synthesized through esterification of the hydroxyl groups in nalorphine with nicotinic acid derivatives [5]. The synthetic route involves treating nalorphine with nicotinoyl chloride or nicotinic anhydride under appropriate conditions to form the 3,6-dinicotinate ester [5]. This modification significantly alters the pharmacological profile while maintaining the basic morphinan structure [5].

The synthesis of niconalorphine typically employs standard esterification conditions with careful control of stoichiometry to ensure complete conversion of both hydroxyl positions [5]. Reaction conditions often involve the use of pyridine as both solvent and base, facilitating the acylation reaction while neutralizing the hydrochloric acid byproduct [5]. Temperature control is critical to prevent degradation of the sensitive morphinan structure [5].

| Analogue | Modification | Synthetic Approach | Key Features | Reference |

|---|---|---|---|---|

| Niconalorphine | 3,6-Dinicotinate ester | Acylation reaction | Enhanced duration | [5] |

| Dihydronalorphine | Reduced double bond | Catalytic hydrogenation | Altered binding | [3] |

| Diacetylnalorphine | 3,6-Diacetate ester | Acetylation | Modified properties | [3] |

Dihydronalorphine synthesis involves the reduction of the 7,8-double bond in nalorphine using catalytic hydrogenation methods [3]. This structural modification eliminates the unsaturation in the morphinan ring system, resulting in altered receptor binding characteristics [3]. The hydrogenation typically employs palladium or platinum catalysts under controlled hydrogen pressure [3].

The synthetic approach to dihydronalorphine requires careful selection of hydrogenation conditions to ensure selective reduction of the desired double bond without affecting other structural features [3]. Catalyst selection plays a crucial role in determining both the reaction rate and selectivity [3]. Poisoned catalysts are sometimes employed to enhance selectivity and prevent over-reduction [3].

Alternative synthetic routes to nalorphine analogues involve modifications at different positions of the morphinan structure [12]. N-phenethyl substituted derivatives represent a significant class of analogues synthesized through N-alkylation of normorphine with appropriate phenethyl halides [12]. These modifications often result in enhanced binding affinity and altered selectivity profiles [12].

The production of nalorphine analogues requires optimization of synthetic conditions specific to each structural modification [27]. Factors such as protecting group strategies, reaction sequence, and purification methods must be carefully considered [27]. The use of solid-phase synthesis techniques has been explored for certain analogue classes, offering advantages in terms of automation and purification [27].

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Vapor Density

LogP

log Kow = 1.86

Decomposition

Melting Point

MP: 260-263 °C; max absorption (water): 285 nm; min: 260 nm; pH of 0.5% aqueous solution: 5.0; crystals from alcohol; moderately soluble in alcohol; soluble in water /Nalorphine hydrochloride/

UNII

Related CAS

57-29-4 (hydrochloride)

97889-94-6 (L-tartrate (1:1))

Drug Indication

Therapeutic Uses

Nalorphine is a narcotic antagonist that is used to reverse respiratory depression from narcotic overdose. It has been used either alone or in combination with meperidine or morphine during labor to reduce neonatal /respiratory/ depression. Nalorphine has also been given to the newborn to prevent neonatal asphyxia. /Former/

Nalorphine is a narcotic antagonist with some agonist properties that reduces or abolishes the depressant actions of morphine and other narcotic substances but not those of barbiturates or other non-narcotic depressants. Nalorphine has analgesic properties but is unsuitable for use as analgesic because of its unpleasant side-effects. /Former/

MEDICATION (Vet): as pharmacological antagonist to resp depression, hypotension, depression, etc, produced by narcotics such as morphine, fentanyl, codeine, meperidine, methadone, hydromorphone, thiambutene, cyprenorphine, etorphene, etc, but not that produced by many anesthetics such as barbiturates, ether, chloral hydrate, etc. Despite fact that it is strong antagonist to most narcotic drug effects, it is synergistic with their antitussive effects, and is also antitussive by itself ... /SRP: former use/

For more Therapeutic Uses (Complete) data for NALORPHINE (7 total), please visit the HSDB record page.

Mechanism of Action

Agonists selective for kappa receptors produce analgesia that has been shown in animal to be mediated primarily at spinal sites. Respiratory depressin and miosis may be less severe with kappa agonists. Instead of euphoria (/as with mu-receptors/), kappa receptor agonist produce dysphoric and psychotomimetic effects.

The effects of graded doses of nalorphine and morphine were studied in nondependent chronic spinal dogs. Morphine and low doses of nalorphine produced behavioral changes characterized by indifference, whereas the largest dose of nalorphine produced canine delirium indistinguishable from that produced by SKF-10, 047 or cyclazocine. Nalorphine depressed the flexor reflex; however, a plateau was observed. The data suggest that nalorphine is a partial agonist of the kappa type and a sigma agonist in addition to being a competitive antagonist at the mu receptor, and further, that the dysphoric and hallucinogenic effects of nalorphine-like drugs are due to their sigma activity.

Intracellular microelectrode studies were conducted to investigate the actions of the partial agonist-antagonist nalorphine at an opiate receptor on functional frog skeletal muscle fiber membranes. In high bath concentrations (greater than or equal to 10(-4) M), nalorphine alone produces agonist actions similar to the "full" opiate agonists. These actions were (i) to depress both the sodium and potassium (gNa and gK) conductance increases due to electrical stimulation by a nonspecific local anestheticlike mechanism and (ii) to depress gNa by a specific opiate receptor mediated mechanism. In a much lower bath concentration (1 X 10(-8) M) nalorphine acts to antagonize the specific opiate receptor mediated depression of gNa produced by the "full" agonist meperidine. Thus in this preparation nalorphine, "the partial antagonist," has the same actions as naloxone, which is often considered to be a full antagonist. ...

For more Mechanism of Action (Complete) data for NALORPHINE (6 total), please visit the HSDB record page.

Other CAS

Absorption Distribution and Excretion

... The brain/plasma ratios and degree of plasma-protein binding were significantly higher for naloxone as compared to nalorphine. The amounts of free naloxone excreted as a percentage of the dose in urine and feces 96 hours after injection of the 10 mg/kg sc dose were 4.1 and 3.9 (for nalorphine 4.7 and 8.3); conjugated drug 15.4 and 1.2 (for nalorphine 13 and 0.9); total radioactivity 43.3 and 20.9 (for nalorphine 34.8 and 19.2), respectively. ...

In this study, the elimination of nalorphine was investigated to characterize the relation between renal and hepatic excretion of organic cations. Nalorphine is excreted effectively both via kidney and liver. However, its hepatic excretion dominates in adult rats. In young, 20-day-old animals biliary nalorphine elimination is immature and the excreted amounts are significantly lower. Renal excretion of nalorphine is quite similar in rats of both ages. After bile duct ligation renal excretion of nalorphine increases significantly in adult rats whereas it remains unchanged in young ones. Remarkably, after bilateral nephrectomy hepatic elimination of nalorphine is even diminished in both age groups. In further experiments renal excretion of nalorphine could be stimulated in adult rats after repeated administration of trometamol, triiodothyronine, or dexamethasone; these treatments had no consequences on biliary secretion of nalorphine.

Following parenteral admin of nalorphine, concn in brain are 3-4 times higher than after comparable doses of morphine. Brain concn fall rapidly and only trace amt are found after 4 hr.

First-pass effect of nalorphine-HCl, about 50% of admin radioactivity was excreted in expired air (14)CO2 and urine (conjugated and unchanged nalorphine) by 48 hr after either iv or oral admin suggesting that absorption was essentially complete. /Nalorphine HCl/

Metabolism Metabolites

Nalorphine yields 2-hydroxynalorphine & nalorphine-3-beta-d-glucuronide in rabbit; yields normorphine in rat. /from table/

... Nalrophine is much more effective after parenteral than oral admin, probably because of rapid biotransformation in liver (mainly through conjugation with glucuronic acid). /SRP: former use/

First-pass effect of nalorphine-hydrogen chloride was measured in rats, major metabolic pathway for nalorphine was n-deallylation and glucuronidation. /Nalorphine HCl/

Associated Chemicals

Nalorphine hydrobromide;1041-90-3

Wikipedia

Drug Warnings

Some mixed agonist-antagonist drugs such as ... nalorphine, can produce severe psychotomimetic effects that are not reversible with naloxone (suggesting that these undesirable side effects are not mediated through classical opioid receptors). Also, ... nalorphine can precipatate withdrawal in opioid-tolerant patients. For these reasons, the clinical use of these mixed agonist-antagonist drugs is limited.

FDA Pregnancy Risk Category: D /POSITIVE EVIDENCE OF RISK. Studies in humans, or investigational or post-marketing data, have demonstrated fetal risk. Nevertheless, potential benefits from the use of the drug may outweigh the potential risk. For example, the drug may be acceptable if needed in a life-threatening situation or serious disease for which safer drugs cannot be used or are ineffective./ /Former/

... After chronic admin of high dosage, abrupt discontinuation ... causes characteristic withdrawal syndrome ... One early sign is repeated brief episodes of sensation that is described by some subjects as "electric shocks to head" and by others as light-headedness or fainting spells ... not ... convulsive phenomena ...

For more Drug Warnings (Complete) data for NALORPHINE (7 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Methods of Manufacturing

Prepd from normorphine.

General Manufacturing Information

... allyl derivative of morphine. ... able to "antagonize" or neutralize most of the effects of narcotic drugs (morphine, codeine), but not those of other types of depressants

Nalorphine ... no longer available in the United States.

Analytic Laboratory Methods

Analyte: nalorphine hydrochloride; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards /Nalorphine hydrochloride /

Analyte: nalorphine hydrochloride; matrix: chemical purity; procedure: ultraviolet absorption spectrophotometry at 285 nm with comparison to standards /Nalorphine hydrochloride /

AMPEROMETRIC HIGH PERFORMANCE LIQ CHROMATOGRAPHIC METHOD FOR DETECTION OF NALORPHINE.

Chemiluminescence detection was used in combination with flow injection analysis to determine > or = 1 fmol of morphine by its reaction with MnO4- in an acidic tetraphosphate soln. Structurally similar narcotics can also be determined by the same procedure. A mechanism for the chemiluminescent reaction is suggested.

Clinical Laboratory Methods

Analyte: nalorphine hydrochloride; matrix: pharmaceutical preparation (injection solution); procedure: ultraviolet detection spectrophotometry at 285 nm with comparison to standards (chemical purity) /Nalorphine hydrochloride /

Analyte: nalorphine; matrix: pharmaceutical preparation (solution); procedure: high-performance liquid chromatography with ultraviolet detection at 214 nm; limit of detection: 3.1 ng/mL

Analyte: nalorphine; matrix: urine; procedure: high-performance liquid chromatography with electrochemical detection and ultraviolet detection at 210 nm; limit of detection 40 ng/mL

For more Clinical Laboratory Methods (Complete) data for NALORPHINE (10 total), please visit the HSDB record page.

Interactions

... Resp depressant actions of nalorphine-type antagonists may add to existing resp depression produced by CNS depressants.

Nalorphine HBR reportedly enhanced depression caused by combination injection of meperidine-levallorphan in pt receiving phenelzine /and other monoamine oxidase inhibitors/ ... /Nalorphine hydrobromide/